Cas no 1261640-01-0 (5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl)

5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl
-
- Inchi: 1S/C13H7BrCl3F/c14-6-7-1-2-13(18)9(3-7)8-4-11(16)12(17)5-10(8)15/h1-5H,6H2
- InChI Key: DPZYLJWXTMDIAG-UHFFFAOYSA-N
- SMILES: BrCC1=CC=C(C(=C1)C1C=C(C(=CC=1Cl)Cl)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 279
- Topological Polar Surface Area: 0
- XLogP3: 6.7
5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003130-1g |
5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl |
1261640-01-0 | 97% | 1g |
$1445.30 | 2023-09-03 | |
Alichem | A011003130-250mg |
5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl |
1261640-01-0 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A011003130-500mg |
5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl |
1261640-01-0 | 97% | 500mg |
$806.85 | 2023-09-03 |
5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl Related Literature
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl
Introduction to 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl (CAS No. 1261640-01-0)
5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl (CAS No. 1261640-01-0) is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is characterized by its bromomethyl, fluoro, and trichlorobiphenyl moieties, which contribute to its chemical stability and reactivity. In this article, we will delve into the chemical structure, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The chemical structure of 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl is particularly noteworthy. The presence of a bromomethyl group at the 5' position and a fluoro group at the 2' position introduces significant electronic and steric effects. These functional groups are crucial for the compound's reactivity and its ability to participate in various chemical reactions. The trichlorobiphenyl moiety further enhances the compound's stability and provides additional sites for functionalization.
In terms of synthesis, several methods have been reported in the literature for the preparation of 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl. One common approach involves the sequential introduction of the bromomethyl and fluoro groups onto a pre-existing trichlorobiphenyl scaffold. This can be achieved through a series of well-established organic reactions, such as nucleophilic substitution and electrophilic aromatic substitution. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of this compound.
The potential applications of 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl are diverse and promising. In pharmaceutical research, this compound has been explored as a potential lead molecule for drug development due to its unique structural features. Studies have shown that compounds with similar structures exhibit potent biological activities, including anti-cancer and anti-inflammatory properties. The bromomethyl group can serve as a reactive handle for further derivatization, allowing for the synthesis of a wide range of analogs with tailored biological activities.
In addition to its pharmaceutical applications, 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl has also been investigated for use in materials science. Its high chemical stability and unique electronic properties make it an attractive candidate for the development of advanced materials with specific functionalities. For example, recent research has explored the use of this compound in the synthesis of conductive polymers and organic semiconductors.
The environmental impact of compounds like 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl is an important consideration in their development and application. While the compound itself is not classified as a hazardous substance under current regulations, its potential environmental fate and effects must be carefully evaluated. Studies have shown that proper handling and disposal practices can minimize any potential risks associated with its use.
In conclusion, 5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl (CAS No. 1261640-01-0) is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure and properties make it an intriguing subject for further investigation. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
1261640-01-0 (5'-Bromomethyl-2'-fluoro-2,4,5-trichlorobiphenyl) Related Products
- 341966-91-4(1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione)
- 113681-11-1((3S)-3-(hydroxymethyl)cyclopentan-1-one)
- 1784800-49-2(CID 84121518)
- 2227873-79-0(rac-(1R,3S)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropan-1-amine)
- 3204-61-3(1,2,4,5-Benzenetetramine)
- 2228876-73-9(2-(3-ethylphenyl)prop-2-en-1-amine)
- 57181-86-9(4-(3-Phenylpropoxy)aniline)
- 853904-03-7(5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid)
- 1226434-21-4(N-cyclopropyl-3-(1H-indol-1-yl)benzamide)
- 1247457-70-0(Furan-3-yl(4-propylphenyl)methanol)




